molecular formula C6H5ClO<br>C6H5ClO<br>C6H4ClOH B135607 3-Chlorophenol CAS No. 108-43-0

3-Chlorophenol

Cat. No.: B135607
CAS No.: 108-43-0
M. Wt: 128.55 g/mol
InChI Key: HORNXRXVQWOLPJ-UHFFFAOYSA-N
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Description

3-Chlorophenol is an organic compound with the molecular formula C₆H₅ClO. It is one of three isomers of monochlorophenol, where a chlorine atom is substituted at the third position of the benzene ring. This compound is a colorless or white solid that melts easily and exhibits significant solubility in water . It is commonly used in various industrial applications due to its chemical properties.

Mechanism of Action

Target of Action

3-Chlorophenol primarily targets the enzyme Lysozyme . Lysozymes are enzymes that play a crucial role in the immune system, as they are capable of breaking down the cell walls of certain bacteria .

Mode of Action

It is known that chlorophenols, in general, can disrupt cellular processes by uncoupling oxidative phosphorylation . This disruption can lead to changes in cellular metabolism and energy production .

Biochemical Pathways

The degradation of this compound by microorganisms involves several biochemical pathways . The initial steps of degradation produce muconolactone, a compound involved in the TCA cycle . The degradation process can occur via the ortho cleavage or ring fission pathways . These pathways are crucial for the breakdown of aromatic compounds and their derivatives .

Pharmacokinetics

It is known that this compound is a small molecule with a chemical formula of c6h5clo , suggesting that it may have significant solubility in water .

Result of Action

The result of this compound’s action at the molecular and cellular level is largely dependent on its interaction with its target, Lysozyme . Given its potential to disrupt oxidative phosphorylation , it may lead to changes in cellular energy production and metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the presence of microorganisms capable of degrading this compound can influence its persistence in the environment . Additionally, the compound’s behavior in the environment can be affected by the structure of the molecule, including the number and position of chlorine atoms .

Biochemical Analysis

Biochemical Properties

3-Chlorophenol plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, in the process of biodegradation, certain bacteria produce enzymes that can break down this compound .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the environmental conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action depends on the specific biological context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorophenol can be synthesized through several methods. One common method involves the dechlorination of polychlorophenols. Another method is the cumene process, which starts with the alkylation of chlorobenzene with propylene .

Industrial Production Methods

Industrially, this compound is produced by the dechlorination of polychlorophenols. This process involves the selective removal of chlorine atoms from polychlorinated phenols to yield this compound . The cumene process is also used, where chlorobenzene is alkylated with propylene to form cumene, which is then oxidized and hydrolyzed to produce this compound .

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

3-Chlorophenol is one of three isomers of monochlorophenol, the others being 2-Chlorophenol and 4-Chlorophenol .

    2-Chlorophenol: Has the chlorine atom at the second position.

    4-Chlorophenol: Has the chlorine atom at the fourth position.

Conclusion

This compound is a versatile compound with significant industrial and scientific applications Its unique chemical properties make it valuable in various fields, from organic synthesis to antimicrobial research

Properties

IUPAC Name

3-chlorophenol
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InChI

InChI=1S/C6H5ClO/c7-5-2-1-3-6(8)4-5/h1-4,8H
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InChI Key

HORNXRXVQWOLPJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)Cl)O
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Molecular Formula

C6H5ClO, Array
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Related CAS

25231-12-3
Record name Phenol, 3-chloro-, homopolymer
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DSSTOX Substance ID

DTXSID4024800
Record name 3-Chlorophenol
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Molecular Weight

128.55 g/mol
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Physical Description

M-chlorophenol appears as white crystals with an odor of phenol. Sinks in and slowly dissolves in water. (NTP, 1992), White solid with an odor of phenol; Discolors upon air exposure; [Hawley] Yellow solidified mass or fragments with a stench; mp = 31 deg C; [MSDSonline], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

417 °F at 760 mmHg (NTP, 1992), 214 °C
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Flash Point

greater than 233.6 °F (NTP, 1992), Flash point > 112 °C, >112 °C (closed cup), >112 °C
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Solubility

10 to 50 mg/mL at 59 °F (NTP, 1992), Slightly sol in chloroform; soluble in ethanol and ether; very sol in benzene, Soluble in caustic alkali, In water, 2.60X10+4 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 2.6
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Density

1.245 at 113 °F (NTP, 1992) - Denser than water; will sink, 1.245 at 45 °C, Relative density (water = 1): 1.245
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Vapor Pressure

1 mmHg at 111.6 °F ; 5 mmHg at 162 °F (NTP, 1992), 0.12 [mmHg], VP: 1 mm Hg at 44.2 °C, 0.125 mm Hg at 25 °C, Vapor pressure, Pa at 44.2 °C: 133
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Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade[s] of chlorophenols. /Chlorophenols/
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Color/Form

Needles, White crystals

CAS No.

108-43-0
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Melting Point

91 °F (NTP, 1992), 33.5 °C, 33 °C
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-CHLOROPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Chlorophenol
Reactant of Route 2
3-Chlorophenol
Reactant of Route 3
3-Chlorophenol
Reactant of Route 4
3-Chlorophenol
Reactant of Route 5
3-Chlorophenol
Reactant of Route 6
3-Chlorophenol

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